3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Medicinal Chemistry Chemoinformatics Drug Discovery

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1820736-06-8) is a nitrogen-containing heterocycle belonging to the tetrahydroisoquinolin-1-one class. Its molecular formula is C12H15NO, with a molecular weight of 189.25 g/mol.

Molecular Formula C12H15NO
Molecular Weight 189.258
CAS No. 1820736-06-8
Cat. No. B2986318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
CAS1820736-06-8
Molecular FormulaC12H15NO
Molecular Weight189.258
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)NC(C2)(C)C
InChIInChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)7-12(2,3)13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14)
InChIKeySTJRMNJMCGHQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Critical Profile: 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1820736-06-8)


3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 1820736-06-8) is a nitrogen-containing heterocycle belonging to the tetrahydroisoquinolin-1-one class [1]. Its molecular formula is C12H15NO, with a molecular weight of 189.25 g/mol. Computed properties from PubChem, including an XLogP3-AA of 2.2, hydrogen bond donor count of 1, hydrogen bond acceptor count of 1, and a topological polar surface area of 29.1 Ų, define its core chemical identity [1]. The compound features a unique 3,3,6-trimethyl substitution pattern on the tetrahydroisoquinoline scaffold .

Why a Standard Tetrahydroisoquinolin-1-one Cannot Replace 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one Without Data-Driven Validation


The tetrahydroisoquinolin-1-one scaffold is a privileged medicinal chemistry structure, but its biological and physicochemical profile is highly sensitive to its substitution pattern [1]. The 3,3,6-trimethyl combination on the target compound creates a unique set of steric and electronic properties, distinct from the parent structure (lacking all three methyl groups) or from analogs with only a 6-methyl or 3,3-dimethyl substitution. A simple potency comparison from an unsubstituted core is therefore meaningless for procurement decisions. Without direct experimental data from the exact compound, any 'similar' analog represents a significant risk of divergent pharmacological activity, metabolic stability, or off-target binding that can derail a research program. The quantitative evidence below, while nascent, establishes the foundational properties that differentiate this specific chemical entity.

Quantitative Differentiation Evidence for 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one Against Closest Structural Analogs


Physicochemical Differentiation: 3,3,6-Trimethyl vs. Parent Tetrahydroisoquinolin-1-one on Key Computed Descriptors

The 3,3,6-trimethyl substitution pattern on the target compound leads to a marked increase in lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydroisoquinolin-1-one parent structure. This is quantified by an XLogP3-AA value of 2.2 for the target compound [1]. For the parent compound (PubChem CID 69003), the computed XLogP3-AA is 0.9 [2]. This difference of 1.3 log units suggests a significantly higher partition coefficient for the target molecule, a class-level inference-based property that fundamentally influences membrane permeability, aqueous solubility, and likely pharmacokinetic parameters. This evidence is tagged as Class-Level Inference because it relies on computed, not experimentally measured, logP values for both the target and comparator.

Medicinal Chemistry Chemoinformatics Drug Discovery

Differentiation in Topological Polar Surface Area (TPSA) Between 3,3,6-Trimethyl and 3,3-Dimethyl Analog

The target compound featuring the 6-methyl group has a computed TPSA of 29.1 Ų [1]. The 3,3-dimethyl analog (lacking 6-methyl, PubChem CID 61052) also has a TPSA of 29.1 Ų [2]. The absence of any difference in TPSA, while providing a similar baseline for bioavailability scores, highlights that any procurement-driven advantage must be sought in the differentiated 3D conformation or metabolic hot-spot effects, not in simple 2D topological descriptors. This is tagged as Supporting Evidence.

Pharmacokinetics Computational Drug Design Permeability

High-Strength Comparative Evidence is Not Currently Available for This Compound

An exhaustive search of primary research papers, patents, and databases returned no head-to-head assay data comparing the target compound to any analog. Any claims of superior potency, selectivity, or in vivo efficacy over a specific comparator cannot be made. The available evidence is purely computational and class-level. Potential users must be aware that compound procurement should be driven by the need for this exact substitution pattern, not by documented bioactivity advantages over alternatives.

Data Gap Procurement Risk

Evidence-Based Application Scenarios for Procuring 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies in Kinase or GPCR Programs

The 3,3,6-trimethyl pattern on the tetrahydroisoquinolin-1-one core provides a specific steric and lipophilic footprint. A medicinal chemistry team exploring a lead series where the core has shown initial activity can rationally procure this compound to explore the SAR of the 6-position methyl in combination with the gem-dimethyl group, a specific structural question that no other commercial analog can answer. The computed lipophilicity difference (XLogP3-AA = 2.2 vs. 0.9 for the parent) supports its use to modulate logP in a congeneric series. [1]

Chemical Biology Probe Design Requiring a Defined 3D Pharmacophore

For a target where a docking model suggests a small hydrophobic pocket can accommodate a 6-methyl group and another pocket requires the gem-dimethyl, this compound serves as a unique chemical probe. Its two hydrogen bond acceptors (1 donor, 1 acceptor) and rotatable bond count of 0 indicate a rigid, defined conformation that can be used to test specific binding hypotheses, a scenario where substitution with a flexible or non-methylated analog would invalidate the experiment. [1]

Metabolic Stability Screening in Drug Discovery

The 6-methyl group on the aromatic ring of the target compound creates a structural difference from the 3,3-dimethyl-only analog. While direct comparative data is absent, the presence of the 6-methyl substituent introduces a known metabolic soft spot (potential for CYP-mediated oxidation) that is absent in non-methylated analogs. Researchers procuring this compound can use it as a tool to study the impact of a para-methyl substitution on in vitro microsomal stability, generating their own comparative data against the non-methylated core. [1]

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